(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Description
The compound "(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride" is a structurally complex anthracycline derivative. Its core structure features a tetracene-dione backbone with a substituted oxane (pyran) ring and a propanoyl group at position 7. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound shares structural homology with doxorubicin and related anthracyclines, which are widely used in cancer chemotherapy .
Key structural attributes include:
- Stereochemistry: The (7S,2R,5S) configuration ensures proper spatial orientation for biological activity.
- Substituents: The 4-amino-5-hydroxy-6-methyloxan-2-yl moiety on the oxane ring and the 9-propanoyl group differentiate it from other anthracyclines.
- Physicochemical properties: Molecular weight ≈ 579.98 g/mol (hydrochloride form), with a density of ~1.589 g/cm³ .
Properties
IUPAC Name |
(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10.ClH/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34;/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3;1H/t11?,14?,16-,18-,23+,28?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYNIMWZWIUFRG-GRNHSGBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H](C(O5)C)O)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a complex organic molecule that exhibits significant biological activity, particularly as an antineoplastic agent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is a derivative of doxorubicin, a well-known chemotherapeutic agent. Its structure includes a tetracene backbone and multiple hydroxyl and methoxy functional groups that contribute to its pharmacological properties. The compound's IUPAC name reflects its complex stereochemistry and functionalization:
The primary mechanism of action for this compound is similar to that of doxorubicin. It intercalates into DNA, inhibiting topoisomerase II activity. This action prevents the relaxation of supercoiled DNA necessary for replication and transcription. Additionally, the compound can induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .
Key Mechanisms:
- DNA Intercalation : The planar aromatic structure allows for insertion between DNA base pairs.
- Topoisomerase II Inhibition : Stabilizes the topoisomerase II-DNA complex post-cleavage.
- Induction of ROS : Enhances oxidative stress within cancer cells.
Anticancer Properties
(7S)-7-[...] has shown promising results in various studies as an anticancer agent. Its efficacy against several cancer types has been documented through in vitro and in vivo experiments.
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin .
- Leukemia Treatment : A murine model of leukemia showed prolonged survival rates when treated with (7S)-7-[...], indicating its potential as a therapeutic option in hematological malignancies .
Safety and Toxicity
While the compound exhibits strong anticancer activity, its safety profile must be considered. Similar to doxorubicin, it may cause dose-dependent cardiotoxicity and other side effects such as myelosuppression and gastrointestinal disturbances.
| Toxicity Type | Observation |
|---|---|
| Cardiotoxicity | Dose-dependent |
| Myelosuppression | Significant at high doses |
| Gastrointestinal | Nausea and vomiting reported |
Scientific Research Applications
Therapeutic Applications
Doxorubicin Hydrochloride is widely used in the treatment of several types of cancer:
- Breast Cancer : Often part of combination chemotherapy regimens.
- Leukemia : Used in acute lymphoblastic leukemia and acute myeloid leukemia.
- Lymphoma : Effective in treating Hodgkin's and non-Hodgkin's lymphoma.
- Sarcomas : Utilized in soft tissue sarcomas.
- Bladder Cancer : Administered as part of the treatment protocol.
Table 1: Overview of Doxorubicin Applications
| Cancer Type | Treatment Regimen |
|---|---|
| Breast Cancer | AC (Doxorubicin + Cyclophosphamide) |
| Leukemia | Hyper-CVAD (Doxorubicin + Others) |
| Lymphoma | ABVD (Adriamycin + Bleomycin + Vinblastine + Dacarbazine) |
| Sarcomas | Doxorubicin + Ifosfamide |
| Bladder Cancer | MVAC (Methotrexate + Vinblastine + Doxorubicin + Cisplatin) |
Case Studies and Research Findings
Numerous studies have explored the efficacy and safety profile of Doxorubicin:
- Efficacy in Breast Cancer :
- Cardiotoxicity Studies :
- Combination Therapies :
Table 2: Summary of Key Research Findings
Ongoing Research and Future Directions
Current research is focused on mitigating the side effects associated with Doxorubicin while enhancing its therapeutic efficacy:
- Nanoparticle Formulations : Studies are investigating the use of nanoparticles to deliver Doxorubicin specifically to tumor cells, reducing systemic toxicity.
- Combination with Immunotherapy : Researchers are exploring the potential benefits of combining Doxorubicin with immune checkpoint inhibitors to improve outcomes in resistant cancers.
- Personalized Medicine Approaches : Genomic profiling is being utilized to tailor Doxorubicin therapy based on individual patient tumor characteristics.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The 4-amino group on the oxane ring enhances hydrogen bonding with DNA, a critical feature for intercalation and topoisomerase-II inhibition .
Stereochemical Variations: The (2R,5S) configuration in the oxane ring is conserved in Adriamycin derivatives but absent in simpler analogues like the 9-acetyl compound, which lacks amino/hydroxy substitutions .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Clustering (Based on and )
| Compound Cluster | Common Structural Motifs | Mode of Action | Protein Targets |
|---|---|---|---|
| Anthracyclines | Tetracene-dione, amino-sugar | DNA intercalation, topoisomerase-II inhibition | DNA, TOP2A, CYP450 enzymes |
| Simplified Analogues | Acetyl/glycoloyl at C9 | Reactive oxygen species (ROS) generation | NADPH oxidase |
- Target Compound: Shares bioactivity with Adriamycin but may exhibit reduced cardiotoxicity due to the propanoyl group, which minimizes iron-mediated ROS generation .
- Glycoloyl Derivative: Retains antitumor efficacy but shows lower cytotoxicity in non-cancerous cells, attributed to its polar glycoloyl group .
Computational and Experimental Findings
Structural Similarity Analysis: Using maximal common subgraph algorithms (), the target compound shares >85% structural similarity with Adriamycin, differing primarily at C9 and the oxane ring . Frequent substructure mining () identifies the tetracene-dione core and amino-sugar as critical for DNA binding .
Toxicity Data: The target compound’s H350 (suspected carcinogenicity) and H360 (reproductive toxicity) classifications align with Adriamycin’s profile, underscoring shared mechanisms .
Preparation Methods
Cobalt-Catalyzed Oxidative Functionalization
Tetracene undergoes sequential oxidations to install quinone and hydroxyl groups:
-
First oxidation : Co(II) tetraphenylporphyrin (CoTPP, 5 mol%) with phenyliodine(III) sulfate converts tetracene to 5,12-tetracenequinone in 77% yield.
-
Second oxidation : Ruthenium-catalyzed C–H hydroxylation using [Ru(cymene)Cl₂]₂ and phenyliodine bis(trifluoroacetate) (PIFA) introduces peri-hydroxyl groups at C-6 and C-11. Hydrolysis and methylation yield 6,11-dihydroxy-5,12-tetracenequinone dimethyl ether.
Dearomative Hydroboration and Olefination
The A-ring undergoes visible-light-promoted cycloaddition with N-methyl-1,2,4-triazoline-3,5-dione (MTAD), followed by hydroboration and Zweifel olefination:
-
MTAD cycloaddition : Site-selective para-cycloaddition at the terminal ring (HOMO-guided selectivity).
-
Rhodium-catalyzed hydroboration : Catecholborane with [Rh(cod)₂BF₄] and dppb ligand installs a boronate group (3:1 dr).
-
Zweifel olefination : Iodine-mediated olefination with 1-lithioethyl vinyl ether introduces a methyl ketone (72% yield).
Final Functionalization to Idarubicinone
Mukaiyama hydration of the ketone and urazole-to-hydroxy exchange via semiquinone methide intermediates yield (±)-idarubicinone. Anaerobic reduction with sodium dithionite and subsequent oxidation furnish the enantiomerically pure aglycone.
Preparation of the 4-Amino-5-Hydroxy-6-Methyloxan-2-yl Moiety
The sugar component, a derivative of daunosamine, is synthesized via stereoselective methods:
-
Epoxide ring-opening : D-Glucose-derived epoxides are opened with ammonia to install the C-4 amino group.
-
Reductive amination : Ketose intermediates undergo stereocontrolled reduction to establish the C-5 hydroxyl.
-
Methylation : Position 6 is methylated using methyl triflate under basic conditions.
Protecting groups (e.g., acetyl, benzyl) are employed to mask hydroxyl and amino functionalities during glycosylation.
Glycosylation and Ether Bond Formation
The coupling of idarubicinone with the aminosugar employs a Koenigs-Knorr-type reaction:
-
Sugar activation : The hydroxyl at C-2 of the sugar is converted to a trichloroacetimidate donor under BF₃·OEt₂ catalysis.
-
Coupling conditions : Idarubicinone’s C-7 hydroxyl reacts with the activated sugar in anhydrous dichloromethane, yielding the β-glycoside (65–70% yield).
-
Deprotection : Sequential hydrogenolysis (for benzyl groups) and basic hydrolysis (for acetyl groups) unveil free hydroxyl and amino groups.
Propanoylation and Final Functionalization
The C-9 hydroxyl is selectively acylated:
-
Acylation : Propanoyl chloride in pyridine at 0°C installs the propanoyl group (85% yield).
-
Purification : Reverse-phase chromatography (C18 silica, MeOH/H₂O gradient) isolates the desired regioisomer.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (1.1 equiv) in methanol, precipitating the hydrochloride salt. Lyophilization yields the final compound as a red crystalline solid.
Analytical Characterization
Critical data for the final product:
| Property | Value |
|---|---|
| Melting point | 205–207°C (dec.) |
| [α]D²⁵ | +248° (c = 0.1, MeOH) |
| HRMS (ESI+) | m/z 672.2201 [M+H]+ (calc. 672.2198) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 13.21 (s, 1H, C-11 OH), 5.08 (d, J = 3.5 Hz, H-1') |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound in laboratory settings?
The synthesis of this anthracycline-derived compound typically involves multi-step organic reactions, including glycosidation of the aminodeoxy sugar moiety (e.g., 2R,5S-oxane derivative) to the tetracyclic aglycone core. Key steps may involve protecting group strategies for hydroxyl and amino functionalities to prevent undesired side reactions. Purification is achieved via reversed-phase HPLC or column chromatography, with solvent systems optimized for polar glycosides (e.g., methanol/water gradients). Computational reaction path search methods (e.g., quantum chemical calculations) can refine reaction conditions to minimize byproducts .
Q. How should researchers characterize the compound’s physicochemical properties?
Essential characterization includes:
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight validation; 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for sugar moiety ).
- Chromatography : HPLC with UV detection (λ ~480 nm, typical for anthraquinones) to assess purity.
- Stability : pH-dependent degradation studies (e.g., 4–8 pH range) under controlled temperatures to identify hydrolytic vulnerabilities, particularly in the glycosidic bond .
Q. What safety protocols are critical for handling this compound?
The compound’s hazard profile (H350: Suspected of causing cancer) necessitates:
- Engineering controls : Use of fume hoods and closed systems to limit aerosol exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection (N95 masks) for powder handling .
- Waste disposal : Incineration at licensed facilities for halogenated organic compounds .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., DNA topoisomerases)?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities between the compound’s planar anthraquinone core and DNA intercalation sites. Focus on:
- Electrostatic complementarity : Protonated amino groups in the sugar moiety interacting with phosphate backbones.
- Free energy calculations : MM-PBSA/GBSA methods to validate stability of topoisomerase II–DNA–drug ternary complexes .
Q. What experimental designs address contradictions in reported cytotoxicity data across cell lines?
Discrepancies may arise from variable efflux pump expression (e.g., P-glycoprotein). To resolve:
Q. How can reactor design improve scalability of the compound’s synthesis?
Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation steps) enhance reproducibility and reduce batch-to-batch variability. Key parameters:
- Residence time optimization : To maximize glycosidation yield while minimizing aglycone degradation.
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What strategies mitigate oxidative degradation during long-term storage?
Lyophilization with cryoprotectants (e.g., trehalose) improves stability. For liquid formulations:
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers.
- Packaging : Amber glass vials under argon atmosphere to block light and oxygen .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
